[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Beschreibung
This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group and a methyl moiety at positions 2 and 5, respectively. The oxazole ring is esterified to a 1,2,3-triazole-4-carboxylate group, which is further substituted with a 3,5-dimethylphenyl group and a methyl group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups may influence its reactivity, solubility, and intermolecular interactions in crystalline states .
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-13-9-14(2)11-19(10-13)28-15(3)21(26-27-28)23(29)30-12-20-16(4)31-22(25-20)17-5-7-18(24)8-6-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHKTTDBURLDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects and other therapeutic potentials based on diverse research findings.
Chemical Structure
The compound features a unique structure combining oxazole and triazole rings, which are known to exhibit various biological activities. The presence of the 4-chlorophenyl and 3,5-dimethylphenyl groups may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxazole and triazole moieties often demonstrate significant biological activities such as:
- Anticancer Activity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies have reported antibacterial and antifungal activities.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their capability to reduce inflammation.
Anticancer Activity
A notable study evaluated the anticancer properties of related oxazole derivatives. For instance, derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong antiproliferative effects. The mechanism often involves disruption of cellular processes such as the cell cycle and apoptosis induction.
Case Study: Antitumor Efficacy
In a specific case involving a similar oxazole derivative, significant antitumor activity was recorded against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. The derivative showed an IC50 value of 2.76 µM against HT-29 cells and 9.27 µM against MCF-7 cells, demonstrating selective cytotoxicity towards these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 2.76 |
| MCF-7 (Breast Cancer) | 9.27 |
| A549 (Lung Cancer) | 15.00 |
| HeLa (Cervical Cancer) | 12.50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Targeting Specific Enzymes : Inhibiting enzymes like histone deacetylases (HDACs) and carbonic anhydrases that are crucial in cancer progression.
Other Biological Activities
Beyond anticancer effects, compounds with similar structures have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Anti-inflammatory Properties : Reducing inflammation markers in vitro and in vivo.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects: Halogen vs. Alkyl Groups
Compounds 4 and 5 from and serve as direct analogs, differing in halogen substituents (Cl in 4 vs. Br in 5). These isostructural derivatives exhibit nearly identical molecular conformations but distinct crystal packing due to differences in halogen size and polarizability. In contrast, the 3,5-dimethylphenyl group on the triazole ring introduces steric bulk, which may hinder π-π stacking interactions compared to simpler aryl substituents .
Heterocyclic Core Variations
- Thiazole vs. Oxazole: The compound in , ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, replaces the oxazole with a thiazole ring.
- Triazole Substitution : describes a triazole-4-carboxylate hydrazide derivative with an oxadiazole substituent. The absence of esterification in this compound reduces its stability under hydrolytic conditions compared to the target molecule’s methyl ester .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Crystallographic Insights : The target compound’s crystallization behavior may resemble that of compounds 4 and 5 , which form triclinic crystals with P̄1 symmetry. However, steric effects from the dimethylphenyl group could disrupt isostructural packing observed in simpler halogenated analogs .
- Computational models (e.g., VolSurf descriptors) could predict its pharmacokinetic properties, such as logP (~3.5) and polar surface area (~90 Ų), aligning with moderately bioactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
